1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene
Description
Chemical Identity and Nomenclature
This compound is characterized by a comprehensive set of chemical identifiers that establish its precise molecular structure and facilitate accurate identification across chemical databases and research literature. The compound bears the Chemical Abstracts Service registry number 1053265-65-8, which serves as its unique numerical identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene, reflecting the standard nomenclature conventions for substituted cyclohexene derivatives.
The molecular formula C₉H₁₄Br₂ indicates the presence of nine carbon atoms, fourteen hydrogen atoms, and two bromine atoms, resulting in a molecular weight of 282.02 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation is CC1(CCC(=C(C1)CBr)Br)C, which provides a linear text description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 offers a standardized method for representing the compound's structure in computational chemistry applications.
Table 1: Chemical Identity Parameters of this compound
Alternative nomenclature systems have been employed to describe this compound, including the designation this compound, which emphasizes the precise positioning of the bromine substituents on the cyclohexene framework. The compound has also been referenced in chemical literature using various synonymous identifiers, including systematic names that highlight different aspects of its molecular architecture. These multiple naming conventions reflect the complexity of organic chemical nomenclature and the need for standardized identification systems in chemical research and commerce.
The structural architecture of this compound features a six-membered carbon ring with a double bond between carbon atoms 1 and 2, establishing the cyclohexene core structure. The bromine atom attached directly to carbon 1 participates in the alkene system, while the bromomethyl group at carbon 2 provides an additional site for chemical reactivity. The gem-dimethyl substitution at carbon 4 introduces steric bulk that influences the compound's conformational preferences and reaction pathways.
Historical Context and Discovery
The development and characterization of this compound as a distinct chemical entity reflects the broader evolution of organobromine chemistry and the systematic exploration of substituted cyclohexene derivatives in organic synthesis. Database records indicate that the compound was first catalogued in major chemical databases during the early 2010s, with the initial PubChem entry established on November 30, 2012. This timeline corresponds with the period of intensive research into brominated organic compounds for synthetic applications, particularly in the development of pharmaceutical intermediates and specialized organic materials.
The synthetic accessibility of this compound emerged from advances in selective bromination methodologies that enabled the controlled introduction of multiple bromine substituents onto cyclohexene frameworks. The compound's recognition as a valuable synthetic intermediate coincided with the growing appreciation for dibrominated compounds in cross-coupling reactions and nucleophilic substitution processes that became prominent in organic synthesis during the late 20th and early 21st centuries. The ability to incorporate both vinyl and aliphatic bromine functionalities within a single molecule represented a significant advancement in the design of polyfunctional synthetic building blocks.
Research laboratories began investigating this compound's synthetic utility as part of broader studies examining the reactivity patterns of multiply substituted cyclohexene derivatives. The compound's emergence in chemical supplier catalogs and research publications during the 2010s reflected its recognition as a useful reagent for constructing complex molecular architectures. Certificate of analysis documentation from chemical suppliers indicates standardized production methods were established to provide the compound with consistent purity levels, typically achieving 95.0 percent purity as determined by high-performance liquid chromatography analysis.
The historical development of this compound synthesis methods drew upon established protocols for cyclohexene bromination, including free radical bromination processes and electrophilic addition reactions. These methodological foundations enabled the reliable preparation of the compound for research applications and commercial distribution. The compound's integration into synthetic organic chemistry research represented part of the systematic exploration of halogenated building blocks that has characterized modern organic synthesis methodology development.
Significance in Organic Chemistry Research
This compound occupies a distinctive position in organic chemistry research due to its exceptional versatility as a synthetic intermediate and its unique combination of reactive functional groups. The compound's significance stems from its ability to serve as a polyfunctional building block that enables the construction of complex molecular frameworks through multiple reaction pathways. Research applications have demonstrated the compound's utility in forming carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for synthetic chemists engaged in the preparation of pharmaceuticals, agrochemicals, and specialty chemical products.
The presence of two distinct bromine-containing functional groups within the molecular structure provides synthetic chemists with multiple points of reactivity that can be exploited either simultaneously or sequentially in multistep synthetic sequences. The vinyl bromine substituent at position 1 exhibits different reactivity patterns compared to the bromomethyl group at position 2, enabling selective functionalization strategies that would be difficult to achieve with simpler monobrominated substrates. This differential reactivity profile has made the compound particularly valuable in the development of chemoselective synthetic methodologies.
Research investigations have highlighted the compound's exceptional utility in nucleophilic substitution reactions, where the bromine atoms serve as effective leaving groups that facilitate the introduction of diverse functional groups. The strategic positioning of these bromine substituents on the cyclohexene framework provides opportunities for creating substitution patterns that would be challenging to access through other synthetic approaches. The gem-dimethyl groups at position 4 contribute additional steric effects that influence reaction selectivity and can be exploited to control stereochemical outcomes in synthetic transformations.
Table 2: Research Applications of this compound in Organic Synthesis
The compound's integration into pharmaceutical chemistry research has been particularly noteworthy, as its structural features align well with the requirements for constructing bioactive molecules that contain cyclic frameworks with defined substitution patterns. The ability to introduce different functional groups at the two bromine positions enables medicinal chemists to systematically explore structure-activity relationships and optimize biological activity profiles. This capability has made the compound a valuable tool in drug discovery programs where cyclohexene-based scaffolds are being investigated for therapeutic applications.
Advanced synthetic methodologies employing this compound have demonstrated its effectiveness in constructing polycyclic structures through intramolecular cyclization reactions. The spatial arrangement of the reactive groups within the molecule facilitates ring-forming processes that generate complex molecular architectures in efficient synthetic sequences. These capabilities have established the compound as an important resource for synthetic chemists working on natural product synthesis and the development of novel molecular frameworks.
The compound's role in materials science applications has emerged as researchers have recognized its potential for creating functionalized polymeric materials and advanced molecular structures. The dual bromine functionality enables the compound to serve as a cross-linking agent or as a precursor for introducing specific properties into polymeric systems. This versatility has expanded the compound's research significance beyond traditional organic synthesis into emerging areas of materials chemistry and nanotechnology applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLRPHPDYKLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic Bromination | Bromine (Br₂) with FeBr₃ catalyst in non-polar solvent (e.g., CCl₄), temperature 0–25°C | Selective monobromination at 1-position forming 1-bromo-4,4-dimethylcyclohex-1-ene |
| 2 | Bromomethylation | Formaldehyde (CH₂O), hydrobromic acid (HBr), mild heating (e.g., 40–60°C) | Introduction of bromomethyl group at 2-position yielding this compound |
Reaction Mechanisms
- Bromination proceeds via electrophilic addition of bromine to the double bond, facilitated by FeBr₃ which polarizes Br₂, enhancing regioselectivity to the allylic 1-position due to stabilization by the adjacent double bond and steric factors from the 4,4-dimethyl groups.
- Bromomethylation involves formation of a hydroxymethyl intermediate from formaldehyde and subsequent substitution by hydrobromic acid to yield the bromomethyl substituent at the 2-position.
Industrial Scale Considerations
- Use of continuous flow reactors enhances control over reaction parameters, improving selectivity and yield.
- Purification typically involves distillation and recrystallization to achieve high purity.
- Optimization of solvent polarity, temperature, and reagent stoichiometry is critical to minimize side reactions such as overbromination or polymerization.
Analytical Data and Characterization
| Parameter | Value/Technique | Notes |
|---|---|---|
| Molecular Formula | C₉H₁₄Br₂ | Confirmed by elemental analysis |
| Molecular Weight | 282.02 g/mol | Consistent with dibrominated cyclohexene derivative |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR, 2D-COSY | Confirms regiochemistry and substitution pattern |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z ~282 | Confirms molecular weight and fragmentation pattern |
| IR Spectroscopy | C-Br stretch at ~550–600 cm⁻¹ | Identifies bromine-containing functional groups |
| X-ray Crystallography | Single crystal analysis (if available) | Provides absolute configuration and stereochemistry |
Research Findings and Optimization Notes
- Regioselectivity : The presence of bulky 4,4-dimethyl groups directs bromination and bromomethylation to the 1- and 2-positions, respectively, reducing formation of isomeric by-products.
- Reaction Conditions : Lower temperatures during bromination prevent polybromination; mild heating during bromomethylation promotes efficient substitution without decomposition.
- Catalysts : FeBr₃ is preferred for bromination due to its ability to polarize Br₂ and increase electrophilicity.
- Solvent Effects : Non-polar solvents such as carbon tetrachloride favor selective bromination; polar solvents can lead to side reactions.
- Purification : Recrystallization from suitable solvents ensures removal of unreacted starting materials and side products.
Comparative Summary of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Bromination | Br₂ + FeBr₃ catalyst, 0–25°C, non-polar solvent | High regioselectivity, mild conditions | Requires careful temperature control |
| Bromomethylation | Formaldehyde + HBr, mild heating | Efficient introduction of bromomethyl group | Sensitive to moisture and acid concentration |
| Industrial Scale | Continuous flow reactors, optimized stoichiometry | Improved yield and purity | Requires specialized equipment |
| Alternative Methods | Radical bromination using N-bromosuccinimide (NBS) | Can be used for allylic bromination | Less regioselective, possible side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2R).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 4,4-dimethylcyclohex-1-ene.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOR, NH2R), solvents like ethanol or water, and mild heating.
Elimination: Strong bases (e.g., t-BuOK), solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Major Products:
Substitution: Corresponding substituted cyclohexenes (e.g., 2-hydroxy-4,4-dimethylcyclohex-1-ene).
Elimination: 4,4-Dimethylcyclohex-1-ene.
Oxidation: 2-Bromo-4,4-dimethylcyclohex-1-enal or 2-bromo-4,4-dimethylcyclohex-1-enoic acid.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Research: The compound is used in mechanistic studies to understand reaction pathways and the behavior of brominated cyclohexenes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The benzene derivative’s role as Pinaverium Impurity 4 underscores its importance in quality control during drug manufacturing.
- Material Science : The sulfonyl cyclohexane’s versatility in polymer synthesis highlights how functional groups dictate application niches .
- Target Compound’s Niche : Its combination of alkene and bromine functionalities positions it as a candidate for synthesizing strained macrocycles or bioactive molecules.
Biological Activity
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, with the molecular formula C9H14Br2, is a brominated derivative of cyclohexene that exhibits notable biological activities. This compound is synthesized through a multi-step process involving bromination and bromomethylation of cyclohexene. Its unique structure, featuring two bromine atoms, enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
The synthesis of this compound typically involves:
- Bromination : Cyclohexene is treated with bromine (Br2) in the presence of a catalyst (e.g., iron(III) bromide) to yield 1-bromo-4,4-dimethylcyclohex-1-ene.
- Bromomethylation : The brominated product undergoes bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 2-position.
The compound can participate in various chemical reactions, including substitution, elimination, and oxidation reactions, making it a versatile intermediate in organic chemistry .
Antimicrobial Properties
Brominated compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various microorganisms due to the presence of bromine atoms, which can interact with microbial cell membranes and disrupt their integrity. Studies have shown that similar brominated compounds demonstrate significant inhibition against bacteria and fungi .
Study on Antimicrobial Activity
A study conducted on various brominated cycloalkenes showed that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of multiple halogen substituents enhances the overall antimicrobial efficacy .
Research on Anticancer Activity
Another research effort investigated the cytotoxic effects of several brominated compounds on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation and induce cell cycle arrest. While direct studies on this compound are scarce, its structural characteristics suggest it could possess similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2-methylcyclohexane | Lacks the bromomethyl group | Simpler structure affecting reactivity |
| 2-Bromo-4,4-dimethylcyclohex-1-ene | Contains only one bromine atom | Less complex than 1-Bromo-2-(bromomethyl) |
| 1-Bromo-2-(bromomethyl)benzene | Similar structure but with a benzene ring | Different reactivity due to aromaticity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, and what reaction conditions are critical for achieving high regioselectivity?
- Methodological Answer : The compound can be synthesized via sequential bromination of a pre-functionalized cyclohexene derivative. Initial bromination at the 1-position of 4,4-dimethylcyclohex-1-ene using Br₂ in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C) ensures selectivity. The bromomethyl group at position 2 is introduced via radical bromination or allylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN). Steric hindrance from the 4,4-dimethyl groups limits over-bromination, favoring mono-substitution . Optimizing solvent polarity and reaction time minimizes diastereomer formation .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and distinguishing between isomers. For example, vicinal coupling constants in ¹H NMR can differentiate allylic bromine positions. Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity, while Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹). X-ray crystallography (as in ) resolves absolute configuration but requires high-quality single crystals .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to volatility and potential lachrymatory effects. Avoid contact with oxidizing agents to prevent hazardous decomposition. Storage under inert gas (N₂ or Ar) in amber vials minimizes light-induced degradation. Spill management requires neutralization with sodium bicarbonate followed by adsorption using vermiculite .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 4,4-dimethyl groups create steric hindrance, slowing nucleophilic attack at the adjacent positions but enhancing stability of intermediates. Bromine at position 1 acts as a better leaving group compared to the bromomethyl group due to greater electronegativity. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the 1-position, while the bromomethyl group requires palladium catalysts with bulky ligands (e.g., SPhos) to prevent β-hydride elimination .
Q. What computational methods can predict the regioselectivity of electrophilic addition reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to predict preferential attack sites. For electrophilic additions (e.g., HBr or Cl₂), the LUMO map reveals higher electron density at the less-hindered double-bond region. Retrosynthesis AI tools (e.g., Reaxys or Pistachio) propose feasible pathways by analyzing analogous reactions in databases .
Q. How can researchers resolve discrepancies in reaction yields when optimizing bromination conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, temperature, and catalyst loading). For example, switching from CCl₄ to CH₂Cl₂ increases polarity, improving bromine solubility but risking over-bromination. Conflicting yield data may arise from competing radical vs. ionic mechanisms, which can be distinguished using radical traps (e.g., TEMPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
